Fenoldopam-d4 Mesylate Fenoldopam-d4 Mesylate
Brand Name: Vulcanchem
CAS No.: 1246815-23-5
VCID: VC0030945
InChI: InChI=1S/C16H16ClNO3.CH4O3S/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;1-5(2,3)4/h1-4,7,13,18-21H,5-6,8H2;1H3,(H,2,3,4)/i6D2,8D2;
SMILES: CS(=O)(=O)O.C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O
Molecular Formula: C17H20ClNO6S
Molecular Weight: 405.882

Fenoldopam-d4 Mesylate

CAS No.: 1246815-23-5

Cat. No.: VC0030945

Molecular Formula: C17H20ClNO6S

Molecular Weight: 405.882

* For research use only. Not for human or veterinary use.

Fenoldopam-d4 Mesylate - 1246815-23-5

Specification

CAS No. 1246815-23-5
Molecular Formula C17H20ClNO6S
Molecular Weight 405.882
IUPAC Name 9-chloro-2,2,4,4-tetradeuterio-5-(4-hydroxyphenyl)-3,5-dihydro-1H-3-benzazepine-7,8-diol;methanesulfonic acid
Standard InChI InChI=1S/C16H16ClNO3.CH4O3S/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;1-5(2,3)4/h1-4,7,13,18-21H,5-6,8H2;1H3,(H,2,3,4)/i6D2,8D2;
Standard InChI Key CVKUMNRCIJMVAR-ZHTTVBFJSA-N
SMILES CS(=O)(=O)O.C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O

Introduction

Chemical Structure and Properties

Molecular Structure

Fenoldopam-d4 Mesylate maintains the basic benzazepine structure of its parent compound with the addition of four deuterium atoms at specific positions in the molecule. The core structure consists of a benzazepine ring system with chlorine substitution and multiple hydroxyl groups that contribute to its receptor binding properties. The deuterium atoms replace hydrogen at strategic positions, altering the compound's physical properties while maintaining its chemical reactivity profile.

Physical and Chemical Properties

The physical and chemical properties of Fenoldopam-d4 Mesylate are similar to those of the non-deuterated form, with some distinct differences due to the isotopic substitution. The following table summarizes the key properties of this compound:

PropertyCharacteristic
Molecular FormulaC17H16D4ClNO3·CH3SO3H
Molecular WeightApproximately 405.9 g/mol
Physical AppearanceCrystalline solid
SolubilitySoluble in water and polar organic solvents
StabilityEnhanced stability compared to non-deuterated form
Melting PointSimilar to Fenoldopam Mesylate
pH in SolutionSlightly acidic

The deuteration provides enhanced stability due to the kinetic isotope effect, where the stronger carbon-deuterium bonds are more resistant to metabolic breakdown compared to carbon-hydrogen bonds in the original compound. This property makes Fenoldopam-d4 Mesylate particularly valuable for pharmacokinetic studies and as analytical standards.

Mechanism of Action

Receptor Binding Profile

Fenoldopam-d4 Mesylate, like its non-deuterated counterpart, acts as a selective agonist of dopamine D1 receptors. These receptors are present in high density in renal parenchyma, splanchnic vessels, and to a lesser extent in coronary and cerebral vasculature . The compound demonstrates selective binding to D1 receptors while showing only moderate affinity for α2-adrenoceptors and negligible activity at D2-like receptors, α1 and β-adrenoceptors, or muscarinic receptors. This selectivity profile is preserved in the deuterated form, making it a valuable tool for studying D1 receptor-specific effects.

Signaling Pathway

The binding of Fenoldopam-d4 Mesylate to D1 receptors initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels . This elevation in cAMP subsequently triggers the relaxation of vascular smooth muscle, resulting in vasodilation, particularly in renal vasculature. Within kidney cells, the increased cAMP also modulates ionic channels, producing diuretic and natriuretic effects through inhibition of sodium transport mechanisms, including the sodium-hydrogen exchanger and the Na+/K+-ATPase pump .

The research on the parent compound indicates that it also induces the phosphorylation of cAMP response element–binding protein and AKT, contributing to enhanced cellular growth and survival pathways . Additionally, Fenoldopam Mesylate has been shown to increase the expression of nuclear factor erythroid-2-related factor 2 (NRF2) and heme oxygenase-1, which play important roles in cellular protection against oxidative stress . These mechanisms would theoretically be preserved in the deuterated variant.

Pharmacological Properties

Pharmacokinetics

The pharmacokinetics of Fenoldopam-d4 Mesylate can be extrapolated from what is known about the non-deuterated compound, with adjustments for the expected effects of deuteration. The volume of distribution (VD) of Fenoldopam Mesylate at steady-state varies according to dosage, ranging from 0.23 L/Kg at lower doses (0.025 μg/Kg/min) to 0.67 L/Kg at higher doses (0.5 μg/Kg/min) .

In the bloodstream, approximately 88% of Fenoldopam Mesylate binds to plasma proteins . The compound undergoes metabolism primarily in the liver through phase II reactions without involving cytochrome P-450 enzymes. After metabolism, approximately 90% is eliminated in urine and 10% in feces, with only about 4% excreted unchanged in urine .

The deuterated form likely exhibits a slower metabolic clearance due to the kinetic isotope effect, potentially extending its half-life and duration of action compared to the non-deuterated parent compound. This characteristic makes Fenoldopam-d4 Mesylate particularly valuable for research applications where extended stability is desired.

Pharmacodynamics

The pharmacodynamic profile of Fenoldopam-d4 Mesylate is expected to closely resemble that of Fenoldopam Mesylate. The primary effects include:

  • Renal vasodilation: Activation of D1 receptors in renal vasculature leads to increased renal blood flow

  • Natriuresis and diuresis: Stimulation of renal tubular D1 receptors decreases sodium transport

  • Systemic vasodilation: The compound induces peripheral arterial vasodilation, particularly in splanchnic and coronary vessels

  • Modest cardiac effects: In hypertensive patients, there may be a slight increase in cardiac ejection fraction

These effects occur with minimal changes to heart rate or central venous pressure, making the compound's hemodynamic profile distinctive from other vasodilators.

Therapeutic Applications and Research

Current Applications

While Fenoldopam-d4 Mesylate itself is primarily used as a research tool and analytical standard, the non-deuterated Fenoldopam Mesylate has established clinical applications that inform potential research directions for the deuterated variant. Current applications of the parent compound include:

  • Management of severe hypertension in hospital settings

  • Potential renoprotective agent in acute kidney injury (AKI)

  • Investigational use in contrast-induced nephropathy prevention

  • Renal protection in critical care and post-surgical settings

The deuterated form serves predominantly as a reference standard in analytical chemistry for studying the pharmacokinetics and metabolism of Fenoldopam, enabling more precise tracking of the compound in biological systems.

Research in Acute Kidney Injury

Research on Fenoldopam Mesylate has shown promising results in certain contexts of acute kidney injury, particularly when administered preventively. In post-surgical settings, studies have demonstrated that Fenoldopam Mesylate can reduce the onset of postoperative AKI when used before kidney damage develops . A case-matched study by Roasio et al. found a significant reduction in the need for renal replacement therapy in high-risk patients undergoing cardiac surgery when treated with Fenoldopam Mesylate (continuous 48-hour infusion at 0.1 μg/Kg/min, p=0.037) .

Applications in Intensive Care Settings

In intensive care unit (ICU) settings, limited studies suggest potential benefits of Fenoldopam Mesylate in patients with early renal dysfunction. A multicenter randomized controlled trial by Brienza et al. involving 100 critically ill patients with early renal dysfunction found significant benefits with Fenoldopam Mesylate continuous infusion (0.1 μg/Kg/min over a 4-day period) compared to low-dose dopamine (p<0.05) .

Similarly, a small double-blind randomized controlled trial by Cobas et al. with 17 critically ill patients demonstrated that low-dose Fenoldopam Mesylate for 24 hours increased creatinine clearance in patients with renal insufficiency compared to placebo (p=0.045) .

Novel Research Findings

Cellular Protection Mechanisms

Recent research on Fenoldopam Mesylate has revealed intriguing cellular protection mechanisms that may inform future applications of both the parent compound and its deuterated variant. A 2023 study demonstrated that Fenoldopam Mesylate enhances the survival of mesenchymal stem cells (MSCs) in oxidative environments . This finding has significant implications for regenerative medicine and cellular therapy.

The study showed that Fenoldopam Mesylate treatment induced the phosphorylation of cAMP response element–binding protein and AKT, contributing to enhanced growth compared with untreated MSCs . Additionally, the expression of nuclear factor erythroid-2-related factor 2 (NRF2) and heme oxygenase-1 was increased by Fenoldopam Mesylate treatment, with nuclear translocation of NRF2 found exclusively in Fenoldopam-treated MSCs .

Importantly, Fenoldopam Mesylate was found to downregulate BAX expression, increase mitochondrial membrane potential, reduce reactive oxygen species generation, and decrease the apoptotic death of MSCs induced by oxidative stress . These cellular protection mechanisms suggest potential applications beyond the compound's traditional use as a vasodilator.

Comparative Efficacy Data

The following table summarizes key research findings comparing Fenoldopam Mesylate to other interventions across different clinical scenarios:

Clinical ScenarioComparisonPrimary OutcomeFindingStatistical Significance
Cardiac SurgeryFenoldopam vs. Standard CareAdequacy of perfusionImproved with Fenoldopamp=0.048 (Ranucci et al.)
Post-Cardiac Surgery AKIFenoldopam vs. Standard CareNeed for RRTReduced with Fenoldopamp=0.037 (Roasio et al.)
ICU Renal InsufficiencyFenoldopam vs. PlaceboCreatinine clearanceIncreased with Fenoldopamp=0.045 (Cobas et al.)
AKI in Cardiac SurgeryFenoldopam vs. PlaceboRate of RRTNo differencep=0.47 (Bove et al.)
Contrast-Induced NephropathyFenoldopam vs. PlaceboIncidence of CINNo differencep=0.66 (Stone et al.)

These comparative data highlight the context-dependent efficacy of Fenoldopam Mesylate, suggesting that timing, patient selection, and clinical scenario significantly influence outcomes.

Comparison with Non-deuterated Fenoldopam Mesylate

Functional Differences

The deuterated form offers several functional advantages, particularly for research applications:

  • Enhanced metabolic stability due to the kinetic isotope effect

  • Improved utility as an analytical standard in mass spectrometry

  • Potential for extended half-life in biological systems

  • Utility as a tracer in pharmacokinetic studies

These properties make Fenoldopam-d4 Mesylate particularly valuable in scientific research contexts where precise tracking and quantification of the compound are essential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator